5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde
Overview
Description
5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features a bromine atom, a pyridine ring, and an indole moiety with an aldehyde functional group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Related compounds have been shown to inhibit enzyme activities such as topoisomerases . This suggests that 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds that inhibit trks can affect downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .
Result of Action
Inhibition of trks and related enzymes can potentially lead to decreased cell proliferation and differentiation, which could be beneficial in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(pyridin-3-yl)-1H-indole, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carboxylic acid.
Reduction: 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of organic electronic materials and dyes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)-1H-benzo[d]imidazole: Known for its antimicrobial activity.
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Exhibits a wide range of biological activities, including antibacterial and anticancer properties.
Uniqueness
5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications. Its structure provides a versatile platform for the development of novel compounds with potential therapeutic and industrial uses.
Properties
IUPAC Name |
5-bromo-2-pyridin-3-yl-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-10-3-4-13-11(6-10)12(8-18)14(17-13)9-2-1-5-16-7-9/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBBAAFOCONXNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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